(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate
Overview
Description
(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate is a chiral compound with the molecular formula C14H18N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a tert-butyl carbamate group, a cyano group, and a phenylethyl moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate typically involves the reaction of (S)-1-cyano-2-phenylethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are generally mild, with the reaction temperature maintained at room temperature to avoid any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano group can yield primary amines, which can be further functionalized.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives of the phenylethyl moiety.
Reduction: Primary amines derived from the reduction of the cyano group.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as a nucleophile, participating in various biochemical reactions. The tert-butyl carbamate group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets. The phenylethyl moiety can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
tert-Butyl (1-cyano-2-phenylethyl)carbamate: Similar in structure but lacks the chiral center.
tert-Butyl (1-cyano-2-phenylethyl)carbamate: Similar in structure but with different substituents on the phenylethyl moiety.
Uniqueness: (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can significantly influence the compound’s biological activity and selectivity, making it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-cyano-2-phenylethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCZSKSPRUQIOF-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373199 | |
Record name | (S)-N-Boc-phenylalaninenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99281-90-0 | |
Record name | 1,1-Dimethylethyl N-[(1S)-1-cyano-2-phenylethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99281-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-N-Boc-phenylalaninenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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